Toluene, diethyl-

CAS No.: 25550-13-4

Cat. No.: VC18441910

Molecular Formula: C55H80

Molecular Weight: 741.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25550-13-4 |

|---|---|

| Molecular Formula | C55H80 |

| Molecular Weight | 741.2 g/mol |

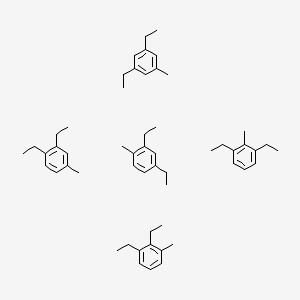

| IUPAC Name | 1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene |

| Standard InChI | InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3 |

| Standard InChI Key | QBIOIJSZLZXENV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC |

Introduction

Chemical Identity and Structural Isomerism

Diethyltoluene refers to derivatives of toluene (C₆H₅CH₃) in which two hydrogen atoms are replaced by ethyl (-C₂H₅) groups. The substitution pattern gives rise to multiple isomers, including 2,3-diethyltoluene, 2,4-diethyltoluene, and 3,5-diethyltoluene, each with unique physicochemical profiles .

Molecular Formula and Stereochemical Considerations

The general molecular formula for diethyltoluene isomers is C₁₁H₁₆, with a molecular weight of 148.24 g/mol . The compound’s backbone consists of a benzene ring with a methyl group and two ethyl groups. For example, 2,3-diethyltoluene (PubChem CID: 33046) adopts a structure where ethyl groups occupy the 2- and 3-positions relative to the methyl group . Steric hindrance between substituents influences conformational stability, with ortho-substituted isomers exhibiting higher strain than para analogues.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy serves as a critical tool for isomer differentiation. The proton NMR spectrum of 2,3-diethyltoluene in CDCl₃ reveals a methyl singlet at δ 2.32 ppm and multiplet resonances for aromatic protons between δ 7.01–7.17 ppm . Carbon-13 NMR data further resolve the electronic environment, with quaternary carbons near δ 137.7 ppm and methylene carbons at δ 20.8 ppm . Infrared (IR) spectra feature absorption bands at 729 cm⁻¹ and 696 cm⁻¹, indicative of monosubstituted benzene rings .

Synthetic Methodologies and Catalytic Systems

The synthesis of diethyltoluene typically involves alkylation reactions, leveraging Friedel-Crafts catalysts or transition metal complexes to direct regioselectivity.

Transition Metal-Catalyzed Approaches

Recent advances employ palladium or nickel catalysts to mediate cross-coupling reactions. For instance, the Suzuki-Miyaura reaction couples toluene boronic acid with ethyl halides, though this method is less common due to cost and complexity . Patent CN101417953A describes an "aromatic amine-aluminum" catalyst system for alkylating toluene diamine with ethylene, though this process targets diamine derivatives rather than diethyltoluene itself .

Physicochemical Properties and Thermodynamic Behavior

Diethyltoluene’s properties vary significantly among isomers, necessitating detailed characterization for industrial applications.

Table 1: Comparative Thermodynamic Properties of Toluene and Diethyltoluene

| Property | Toluene | Diethyltoluene (Estimated) |

|---|---|---|

| Molecular Weight (g/mol) | 92.14 | 148.24 |

| Boiling Point (°C) | 110.6 | 210–230 |

| Vapor Pressure (25°C, mmHg) | 28.4 | 0.3 |

| Log P (Octanol-Water) | 2.73 | 3.9 |

Solubility and Partitioning

Diethyltoluene’s hydrophobicity, reflected in its XLogP3 value of 3.9 , limits aqueous solubility (<1 mg/L) but enhances compatibility with organic solvents like dichloromethane and hexane. This property underpins its use as a solvent in polymer synthesis and chromatography.

Applications in Industrial and Research Contexts

Solvent and Reaction Medium

The compound’s low polarity and high boiling point make it suitable for high-temperature reactions, particularly in polymer curing and epoxy resin formulations. Its stability under acidic conditions surpasses that of toluene, reducing side reactions in Friedel-Crafts acylations .

Intermediate in Organic Synthesis

Diethyltoluene serves as a precursor to surfactants and plasticizers through sulfonation or oxidation. For example, sulfonation at the para position yields derivatives used in detergent manufacturing, though regioselectivity remains a challenge .

Analytical Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Diethyltoluene isomers are resolvable using non-polar capillary columns (e.g., DB-5), with Kovats indices ranging from 1170 to 1496 depending on substitution patterns . Mass spectra exhibit molecular ions at m/z 148 and fragment peaks at m/z 91 (tropylium ion) and m/z 77 (benzene ring) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns with acetonitrile-water mobile phases achieve baseline separation of ortho and para isomers, though retention times exceed 20 minutes due to high hydrophobicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume